Boc-D-chg-OH dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

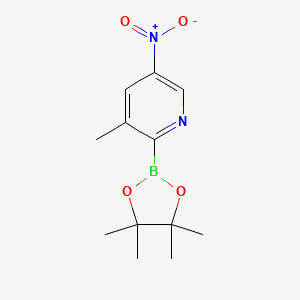

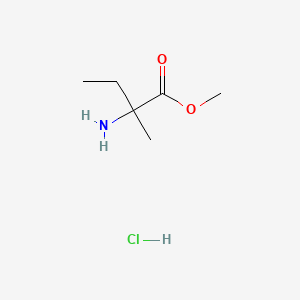

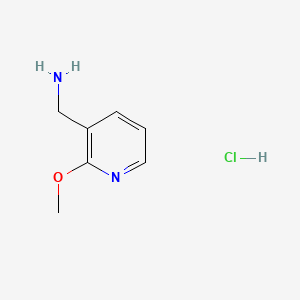

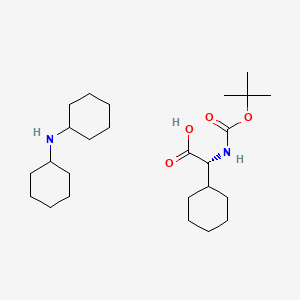

Boc-D-Chg-OH·DCHA, also known as Boc-D-2-cyclohexylglycine dicyclohexylammonium salt, is a type of amino acid . It has a molecular weight of 438.6 g/mole and a formula of C13H23NO4·C12H23N .

Molecular Structure Analysis

The molecular structure of Boc-D-Chg-OH·DCHA is complex. Its molecular formula is C13H23NO4 . The IUPAC name for this compound is (2 R )-2-cyclohexyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]acetic acid . The compound’s InChI is InChI=1S/C13H23NO4/c1-13 (2,3)18-12 (17)14-10 (11 (15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3, (H,14,17) (H,15,16)/t10-/m1/s1 .Physical And Chemical Properties Analysis

Boc-D-Chg-OH·DCHA has a molecular weight of 257.33 g/mol . More detailed physical and chemical properties are not provided in the available resources.科学的研究の応用

Dynamic Combinatorial Chemistry and Enzyme Inhibition

Research in dynamic combinatorial chemistry (DCC) highlights its potential for discovering biomolecules with strong binding properties, providing insights into chemical systems and their response to external stimuli. DCC's flexibility enables the creation of complex molecular architectures like catenanes and hydrogen-bonded nanotubes, expanding its application across various scientific fields, including catalysis and materials science. It's a valuable tool for understanding complex molecular networks and systems, enhancing our comprehension of chemical and biological systems. The use of DCC in enzyme inhibition, through the formation of boronate esters, is a notable application, showcasing the method's adaptability in various scientific endeavors (Cougnon & Sanders, 2012), (Leung et al., 2011).

Environmental Remediation and Pollution Control

The application of Boc-D-chg-OH dcha in environmental remediation, particularly in the degradation of chlorinated organic compounds (COCs) like 1,2-dichloroethane (1,2-DCA), is significant. Aqueous-phase catalyzed hydrodechlorination over palladium nanoparticles (nPd) with residual borohydride from nPd synthesis shows promise in treating COCs, indicating a potential path for environmental cleanup and pollution control (El-Sharnouby et al., 2018).

Peptide Synthesis and Molecular Assembly

In peptide synthesis, the use of reagents like benzotriazolyloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) along with histidine incorporation using Boc(Nim-Boc)histidine (DCHA) demonstrates the compound's role in the synthesis of complex peptides. This technique contributes to a better understanding of peptide bond formation and molecular assembly, opening doors to new synthetic routes and molecular structures (Nguyen et al., 1985).

Advanced Drug Discovery

Dynamic combinatorial chemistry's role in drug discovery is highlighted by its ability to enable the synthesis and amplification of strong binders for a range of protein targets. This approach is especially significant in medicinal chemistry projects, where the flexibility of DCC allows for the exploration of complex molecular networks and potentially leads to the development of new therapeutics (Mondal & Hirsch, 2015).

Materials Science and Supramolecular Chemistry

In materials science and supramolecular chemistry, dynamic covalent chemistry (DCC) has extended its reach, focusing on reversible organic reactions like orthoester exchange. This area of research contributes to the development of new reactions and methods, facilitating processes in DCC and paving the way for advancements in bioconjugation and systems chemistry (Brachvogel & Delius, 2016), (Brachvogel & Delius, 2016).

Safety And Hazards

The safety data sheet for Boc-D-Chg-OH·DCHA advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAPUSGSSYBOQR-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-chg-OH dcha | |

CAS RN |

198470-08-5 |

Source

|

| Record name | Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)